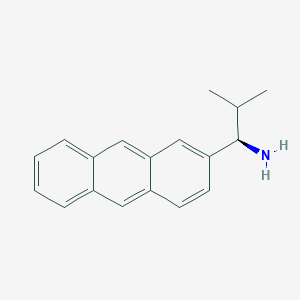

(1R)-1-(2-Anthryl)-2-methylpropylamine

Description

Significance of Chiral Amines as Stereogenic Motifs in Advanced Synthesis

Chiral amines are ubiquitous structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals. acs.orgnih.gov Their importance stems from their ability to introduce and control chirality, a fundamental property that dictates the biological activity and physical characteristics of molecules. A staggering percentage of small-molecule pharmaceuticals contain at least one nitrogen atom, with a significant portion featuring a chiral amine or amino acid moiety. nih.gov

These molecules serve multiple roles in advanced synthesis. They can act as:

Chiral Building Blocks: Enantiomerically pure amines are incorporated into the carbon skeleton of a target molecule, transferring their inherent chirality. acs.org

Chiral Auxiliaries: Temporarily attached to a substrate, a chiral amine auxiliary directs the stereochemical course of a reaction, after which it can be cleaved and recovered. acs.orgnih.gov This strategy is highly effective for achieving high diastereoselectivity in various transformations.

Chiral Catalysts and Ligands: Chiral amines and their derivatives are extensively used as organocatalysts or as ligands for transition metals in asymmetric catalysis, enabling the enantioselective synthesis of a wide range of compounds. acs.orgnih.gov

The development of efficient synthetic routes to chiral amines, such as through the asymmetric hydrogenation of imines, is a testament to their central role in modern chemistry. acs.orgnih.gov

Role of Polyaromatic Hydrocarbons in Chiral Molecule Design

Polyaromatic hydrocarbons (PAHs), like anthracene (B1667546), possess unique electronic and steric properties that make them valuable components in the design of chiral molecules. nih.gov The rigid and sterically demanding nature of the anthracene core can exert significant stereochemical control in reactions. When incorporated into a chiral amine, the anthryl group can create a well-defined chiral environment, influencing the approach of reagents and leading to high levels of stereoselectivity. nih.gov

The extended π-system of anthracene can also participate in non-covalent interactions, such as π-π stacking, which can further stabilize transition states and enhance stereochemical bias. nih.gov This has been exploited in the design of chiral selectors for the resolution of racemates and in the development of chiral ligands for asymmetric catalysis. nih.gov The synthesis of various anthryl-substituted compounds has been explored to harness these properties for applications in materials science and catalysis. nih.gov

Overview of Research Directions for (1R)-1-(2-Anthryl)-2-methylpropylamine

While specific, in-depth research literature on this compound is not extensively available, its structural features suggest several promising avenues for investigation, drawing parallels with other well-studied chiral anthryl amines.

Potential Research Applications:

Chiral Resolving Agent: Given its chiral nature and the presence of a basic amine group and a bulky aromatic moiety, this compound is a prime candidate for use as a resolving agent for racemic acids. The formation of diastereomeric salts with different solubilities would allow for their separation.

Chiral Auxiliary in Asymmetric Synthesis: The amine could be derivatized and employed as a chiral auxiliary. The sterically demanding anthryl group would be expected to effectively shield one face of a reactive intermediate, directing attack to the opposite face and inducing high diastereoselectivity in reactions such as alkylations, aldol (B89426) additions, and Diels-Alder reactions.

Precursor for Chiral Ligands and Organocatalysts: The primary amine functionality serves as a handle for further chemical modification. It could be converted into more complex ligands for transition metal-catalyzed asymmetric reactions or into organocatalysts for a variety of transformations. The anthracene unit could play a crucial role in creating a defined chiral pocket around the catalytic center.

Future research would likely focus on the development of efficient synthetic protocols for this compound and its derivatives, followed by a systematic evaluation of their performance in the aforementioned applications. Spectroscopic and crystallographic studies would be essential to elucidate the structural features that govern its stereodifferentiating ability.

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₉N |

| Molecular Weight | 249.35 g/mol |

| Appearance | Likely a solid at room temperature |

| Chirality | (1R) |

| Functional Groups | Primary Amine, Anthracene |

Properties

Molecular Formula |

C18H19N |

|---|---|

Molecular Weight |

249.3 g/mol |

IUPAC Name |

(1R)-1-anthracen-2-yl-2-methylpropan-1-amine |

InChI |

InChI=1S/C18H19N/c1-12(2)18(19)16-8-7-15-9-13-5-3-4-6-14(13)10-17(15)11-16/h3-12,18H,19H2,1-2H3/t18-/m1/s1 |

InChI Key |

XYRDBHHDUROQIL-GOSISDBHSA-N |

Isomeric SMILES |

CC(C)[C@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |

Canonical SMILES |

CC(C)C(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for 1r 1 2 Anthryl 2 Methylpropylamine

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to produce the (R)-enantiomer selectively from a prochiral precursor. This is accomplished by employing chiral catalysts, reagents, or auxiliaries that influence the stereochemical outcome of the reaction.

Enantioselective Reductive Amination Strategies

Enantioselective reductive amination is a powerful and direct method for synthesizing chiral amines from ketones or aldehydes. chegg.com This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then asymmetrically reduced. For the synthesis of (1R)-1-(2-Anthryl)-2-methylpropylamine, the precursor would be 1-(2-anthryl)-2-methylpropan-1-one.

The key to enantioselectivity lies in the use of a chiral reducing agent or a chiral catalyst. Chiral boron-based reagents or, more commonly, transition metal catalysts with chiral ligands are employed to control the facial selectivity of the hydride attack on the iminium ion intermediate. The process must be carefully optimized to ensure high conversion and enantiomeric excess (ee).

| Strategy Component | Description | Key Parameters |

| Precursor Ketone | 1-(2-anthryl)-2-methylpropan-1-one | Purity and reactivity of the ketone are essential for high yields. |

| Amine Source | Ammonia (B1221849) or a protected amine equivalent | The choice of amine source can influence imine formation kinetics. |

| Chiral Catalyst | Typically a transition metal (e.g., Iridium, Rhodium, Ruthenium) complexed with a chiral phosphine (B1218219) ligand. | Ligand structure, metal center, and catalyst loading are critical for stereocontrol. |

| Reducing Agent | H₂, formic acid, or silanes | The choice depends on the catalyst system and reaction conditions. |

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. sigmaaldrich.com In the synthesis of this compound, a chiral auxiliary can be attached to the nitrogen or the carbonyl precursor.

A common approach involves reacting the precursor ketone, 1-(2-anthryl)-2-methylpropan-1-one, with a chiral amine, such as (R)- or (S)-phenylethylamine or a derivative of pseudoephedrine, to form a chiral imine or enamine. researchgate.netnih.gov The subsequent reduction of this diastereomeric intermediate is controlled by the steric influence of the auxiliary, leading to the preferential formation of one diastereomer of the product amine. Another prominent strategy uses sulfinamides, like tert-butanesulfinamide, which react with the ketone to form a chiral N-sulfinylimine. acs.org The diastereoselective addition of a hydride to this imine precursor, followed by the removal of the sulfinyl group under mild acidic conditions, yields the enantiomerically enriched primary amine. acs.org

| Auxiliary Type | Methodology | Typical Diastereomeric Ratio |

| Phenylethylamine | Forms a chiral imine, which is then reduced. The auxiliary is removed by hydrogenolysis. | Moderate to good |

| Pseudoephedrine/Pseudoephenamine | Forms a chiral amide which can be alkylated diastereoselectively. nih.gov | Good to excellent |

| Oxazolidinones | Used to direct alkylation reactions on an attached acyl group. sigmaaldrich.com | High |

| tert-Butanesulfinamide | Reacts with the ketone to form a chiral N-sulfinylimine, which is then reduced diastereoselectively. | Often >95:5 |

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imine Precursors

The asymmetric hydrogenation of a pre-formed imine is a highly efficient method for producing chiral amines. This approach is distinct from reductive amination in that the imine is synthesized and isolated before the reduction step. The imine precursor, N-(1-(2-anthryl)-2-methylpropylidene)amine, is hydrogenated using a transition metal catalyst, most commonly based on rhodium, ruthenium, or iridium, complexed with chiral ligands. nih.govrsc.org

The success of this method hinges on the design of the chiral ligand, which creates a chiral environment around the metal center. Ligands such as those based on BINAP, DuPhos, or Josiphos have proven effective in achieving high enantioselectivities for a wide range of imine substrates. The reaction is typically carried out under a hydrogen atmosphere, and the conditions (pressure, temperature, solvent) are optimized to maximize both yield and enantiomeric excess.

| Catalyst Metal | Common Chiral Ligands | Advantages |

| Rhodium (Rh) | f-spiroPhos, Ferrocene-based ligands | High activity and enantioselectivity for various substrates. nih.govnih.gov |

| Ruthenium (Ru) | BINAP, P-Phos | Often used in industrial processes; known for high turnover numbers. |

| Iridium (Ir) | Phosphino-oxazoline (PHOX) ligands | Effective for a broad scope of imines, including those with bulky substituents. |

| Iron (Fe) | Tetradentate ligands | A "greener," more earth-abundant alternative to precious metals. rsc.org |

Biocatalytic Pathways and Enzyme Engineering for Chiral Amine Production

Biocatalysis has emerged as a powerful and environmentally friendly alternative for the synthesis of chiral amines. peers.international Enzymes such as transaminases (TAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs) can produce amines with exceptionally high enantioselectivity (>99% ee) under mild reaction conditions. researchgate.netchimia.ch

For the synthesis of this compound, a transaminase could be used to catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to the precursor ketone, 1-(2-anthryl)-2-methylpropan-1-one. researchgate.netchimia.ch The stereochemical outcome is determined by the specific enzyme used. Modern enzyme engineering techniques, such as directed evolution, allow for the tailoring of enzymes to accept non-natural substrates, like the bulky anthryl ketone, and to enhance their stability and activity for industrial-scale production.

| Enzyme Class | Reaction Catalyzed | Co-factor/Co-substrate |

| Transaminase (TA) | Asymmetric aminolysis of a ketone | Pyridoxal 5'-phosphate (PLP), Amine donor |

| Imine Reductase (IRED) | Asymmetric reduction of an imine | NAD(P)H |

| Amine Dehydrogenase (AmDH) | Asymmetric reductive amination of a ketone | NAD(P)H, Ammonia |

Stereoselective Addition Reactions to Precursors

This strategy involves the diastereoselective addition of organometallic reagents to chiral imine derivatives. nih.gov A common precursor is an N-sulfinylimine, derived from the condensation of 1-(2-anthryl)-2-methylpropan-1-one and a chiral sulfinamide. acs.org The sulfinyl group directs the nucleophilic attack of an organometallic reagent. However, for synthesizing the target amine, this method is more applicable for creating C-C bonds adjacent to the nitrogen. A more direct application for the target compound involves the addition of a hydride reagent to the chiral N-sulfinylimine, as detailed in the chiral auxiliary section.

Alternatively, a chiral N-benzylidene-p-toluenesulfinamide can serve as a precursor. The stereoselective addition of an organometallic reagent corresponding to the isopropyl group to an anthryl-substituted imine would be a viable, albeit less direct, route. The stereoselectivity is controlled by the chiral sulfinyl group, which effectively shields one face of the C=N bond. acs.org

Chiral Resolution Techniques for Racemic Mixtures

When an asymmetric synthesis is not feasible or does not provide sufficient enantiopurity, classical resolution of a racemic mixture of 1-(2-anthryl)-2-methylpropylamine (B13043567) is a common alternative. This method relies on the separation of enantiomers by converting them into diastereomers, which have different physical properties and can be separated.

The most common method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. nih.gov A chiral acid, such as (+)-tartaric acid, (R)-mandelic acid, or (1S)-(+)-camphor-10-sulfonic acid, is added to the racemic amine solution. sigmaaldrich.comnih.gov This results in the formation of two diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid]. Due to their different crystal lattice energies and solubilities, one of the diastereomeric salts will preferentially crystallize from a suitable solvent. The less soluble salt is separated by filtration, and the desired amine enantiomer is then liberated by treatment with a base. The process can be repeated to enhance the enantiomeric purity. nih.govrsc.org

| Resolving Agent | Type | Separation Principle |

| Tartaric Acid | Chiral Dicarboxylic Acid | Fractional crystallization of diastereomeric salts. |

| Mandelic Acid | Chiral α-Hydroxy Acid | Fractional crystallization of diastereomeric salts. nih.gov |

| Camphor-10-sulfonic acid | Chiral Sulfonic Acid | Fractional crystallization of diastereomeric salts. sigmaaldrich.com |

| Enzymes (e.g., Lipase) | Biocatalyst | Kinetic resolution via selective acylation of one enantiomer. |

Diastereomeric Salt Formation with Chiral Acids

A well-established and industrially viable method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. wikipedia.orglibretexts.org This technique leverages the different physicochemical properties of diastereomers, such as solubility, allowing for their separation by fractional crystallization. libretexts.orgnih.gov

For the resolution of racemic 1-(2-anthryl)-2-methylpropylamine, a chiral acid would be employed as the resolving agent. The basic amine reacts with the acidic resolving agent to form a pair of diastereomeric salts:

this compound • (R)-Chiral Acid

(1S)-1-(2-Anthryl)-2-methylpropylamine • (R)-Chiral Acid

These diastereomeric salts are not mirror images and thus exhibit different solubilities in a given solvent system. libretexts.org Through careful selection of the chiral acid and the crystallization solvent, one of the diastereomeric salts can be selectively precipitated. For instance, chiral acids like (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid are commonly used for the resolution of racemic bases. libretexts.orgrsc.org

The process involves dissolving the racemic amine and the chiral acid in a suitable solvent, followed by heating to ensure complete dissolution. Upon cooling, the less soluble diastereomeric salt will crystallize out of the solution. This salt is then isolated by filtration. The desired enantiomer of the amine is subsequently recovered by treating the diastereomeric salt with a base to neutralize the chiral acid. The choice of solvent is crucial and often requires empirical optimization to achieve high diastereoselectivity and yield.

Table 1: Common Chiral Acids for Resolution of Amines

| Chiral Resolving Agent | Acid Type | Commonly Used For |

| (+)-Tartaric Acid | Dicarboxylic Acid | Racemic bases |

| (-)-Mandelic Acid | α-Hydroxy Acid | Racemic amines and alcohols |

| (+)-Camphor-10-sulfonic Acid | Sulfonic Acid | Racemic amines |

| (-)-Malic Acid | Dicarboxylic Acid | Racemic bases |

| Brucine | Alkaloid (used as a base) | Racemic acids |

| Strychnine | Alkaloid (used as a base) | Racemic acids |

Chromatographic Separation Methods (e.g., Chiral HPLC, GC, SFC)

Chromatographic techniques offer a powerful alternative for the separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are widely used for both analytical and preparative-scale separations of chiral compounds. nih.gov

For a compound like 1-(2-anthryl)-2-methylpropylamine, direct separation on a chiral stationary phase (CSP) is a primary approach. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for resolving a wide range of racemates, including amines. nih.gov

In some cases, derivatization of the amine with a chiral or achiral reagent can enhance separation. For instance, derivatizing a racemic amine with an achiral fluorescent tag containing a large aromatic system, such as 9-anthraldehyde, can improve its interaction with the CSP and facilitate detection. koreascience.krkoreascience.kr The resulting imine derivatives can then be separated on a suitable chiral column.

Table 2: Chromatographic Methods for Chiral Amine Separation

| Method | Principle | Advantages | Considerations |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Broad applicability, both analytical and preparative scale. | Cost of chiral columns, solvent consumption. |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | High resolution, small sample volumes. | Limited to thermally stable and volatile compounds. |

| Chiral SFC | Uses supercritical fluid as the mobile phase, offering properties of both gas and liquid. | Faster separations, lower solvent consumption than HPLC. | Requires specialized equipment. |

A study on the separation of chiral amines as their 9-anthraldimine derivatives demonstrated the effectiveness of polysaccharide-derived CSPs. koreascience.kr This approach could be adapted for the analytical or preparative separation of this compound.

Kinetic Resolution Strategies

Kinetic resolution is a process where the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. This method can be highly efficient in producing enantiomerically pure compounds.

For primary amines, enzymatic or metal-catalyzed kinetic resolutions are common. For example, a lipase (B570770) could be used to acylate one enantiomer of the amine selectively, allowing for the separation of the acylated product from the unreacted enantiomer.

While no specific kinetic resolution for this compound has been detailed in readily available literature, the principles can be applied. A potential strategy would involve the use of a chiral catalyst to facilitate a reaction, such as an acylation or oxidation, that proceeds at a different rate for the (R)- and (S)-enantiomers. The success of this approach depends on the ability of the chiral catalyst to effectively discriminate between the two enantiomers of the bulky anthryl-substituted amine.

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a problem-solving technique for designing a synthesis plan. For this compound, the analysis begins by disconnecting the target molecule into simpler, commercially available starting materials.

A primary disconnection would be the C-N bond of the primary amine. This leads to two potential synthetic routes:

Route A: Reductive Amination

This disconnection suggests a reductive amination pathway. The target amine can be synthesized from a corresponding ketone, 2-anthryl isopropyl ketone. This ketone can be reacted with an ammonia source in the presence of a reducing agent to form the racemic amine. Subsequent resolution would be required to obtain the desired (1R)-enantiomer.

Target: this compound

Disconnection (C-N bond): 2-Anthryl isopropyl ketone + Ammonia

Synthesis of Ketone: Friedel-Crafts acylation of anthracene (B1667546) with isobutyryl chloride.

Route B: Nucleophilic Addition to an Imine

An alternative disconnection involves the formation of the C-C bond adjacent to the nitrogen. This could be achieved through the addition of an organometallic reagent to an imine derived from 2-anthraldehyde.

Target: this compound

Disconnection (C-C bond): Imine of 2-anthraldehyde + Isopropyl organometallic reagent (e.g., Isopropyl Grignard reagent)

Synthesis of Imine: Condensation of 2-anthraldehyde with a suitable amine, followed by stereoselective reduction.

A key challenge in both routes is the introduction of the stereocenter with the correct (R)-configuration. This can be achieved either by resolving the racemic product or by employing an asymmetric synthesis strategy, such as using a chiral catalyst or auxiliary during the C-N or C-C bond formation.

Optimization of Synthetic Pathways and Process Efficiency

Optimizing the synthetic pathway for this compound is crucial for its practical and large-scale production. This involves maximizing the yield, minimizing the number of steps, reducing waste, and ensuring the process is cost-effective and safe.

Key areas for optimization include:

Catalyst Selection and Loading: In a kinetic resolution or asymmetric synthesis approach, the choice of catalyst is paramount. Screening different chiral catalysts and optimizing their loading can significantly impact the enantioselectivity and turnover number.

Solvent and Reagent Screening: The choice of solvents and reagents can affect reaction rates, yields, and the ease of product isolation and purification. For diastereomeric salt crystallization, a systematic screening of solvents is necessary to find conditions that provide high diastereomeric excess and good recovery. researchgate.net

Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that need to be fine-tuned for each step of the synthesis to maximize the desired product formation and minimize side reactions.

Purification Methods: Developing efficient purification protocols, such as crystallization or chromatography, is essential to obtain the final product with high chemical and enantiomeric purity. For instance, optimizing the mobile phase composition in chiral HPLC can lead to better separation and reduced solvent usage. nih.govyakhak.org

Advanced Stereochemical Characterization and Elucidation

Absolute Configuration Determination

The determination of the absolute configuration at the C1 stereocenter is a critical first step in the characterization of (1R)-1-(2-Anthryl)-2-methylpropylamine. This is achieved through a combination of chiroptical, spectroscopic, and crystallographic methods.

Correlation with Chiroptical Properties

Chiroptical techniques, particularly circular dichroism (CD) spectroscopy, provide information on the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and is directly related to its absolute configuration.

The CD spectrum of this compound is dominated by the electronic transitions of the anthracene (B1667546) chromophore. The anthracene moiety gives rise to characteristic absorption bands, often labeled L and B bands, which become optically active due to the influence of the adjacent chiral center. The observed Cotton effects (positive or negative peaks) in the CD spectrum can be correlated with the (R) configuration at the C1 position, often through comparison with structurally related compounds or by applying empirical rules.

A powerful strategy for enhancing the CD response and confirming the absolute configuration of chiral amines involves the use of multicomponent assemblies. numberanalytics.com For instance, mixing the chiral amine with an enantiopure host, such as (R)- or (S)-BINOL, and a boronic acid derivative can form chiral host-guest structures. youtube.com These assemblies produce distinct and often amplified CD signals for each enantiomer of the amine, allowing for unambiguous differentiation. numberanalytics.comyoutube.com For this compound, its interaction with a chiral host would yield a unique CD spectrum, the sign and intensity of which would be directly correlated to its absolute stereochemistry.

Spectroscopic Methods for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for stereochemical assignment, particularly when combined with chiral auxiliaries. semanticscholar.org While enantiomers are indistinguishable in a standard achiral NMR experiment, they can be differentiated by converting them into diastereomers. researchgate.net

A common and effective method involves the use of a chiral solvating agent (CSA). semanticscholar.org By dissolving the racemic or enantiopure amine in an NMR solvent containing a CSA, such as enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL) or its derivatives, diastereomeric complexes are formed in situ. semanticscholar.org These complexes have different magnetic environments, leading to separate, well-resolved resonance peaks in the ¹H-NMR spectrum for the (R)- and (S)-enantiomers. semanticscholar.org The integration of these distinct signals allows for the determination of enantiomeric excess. semanticscholar.org For this compound, the proton at the C1 stereocenter would be particularly sensitive to the formation of such diastereomeric complexes, exhibiting a clear chemical shift difference compared to its (S)-enantiomer.

In cases involving fluorinated analogues, ¹⁹F-NMR spectroscopy can be a highly sensitive alternative due to its 100% natural abundance and the large chemical shift dispersion. semanticscholar.orgnih.gov

X-ray Crystallographic Analysis of Crystalline Forms and Derivatives

The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. nih.gov This technique provides an unambiguous three-dimensional map of the atomic positions within a crystal lattice. researchgate.netscielo.br

To perform this analysis on this compound, it is first necessary to obtain a suitable single crystal. This is often achieved by preparing a crystalline derivative, such as a salt with a chiral or achiral acid (e.g., hydrochloride or tartrate). The resulting crystal is then exposed to a beam of X-rays, and the diffraction pattern is collected and analyzed. scielo.br The solution of the crystal structure reveals the precise spatial arrangement of all atoms, including the relative and absolute stereochemistry at the chiral center. nih.gov The analysis of a derivative of this compound would confirm the (R) configuration and provide detailed information on bond lengths, bond angles, and torsion angles. researchgate.net

Table 1: Representative Crystallographic Data for a Chiral Anthracene Derivative This table presents hypothetical data based on typical values for similar molecular structures to illustrate the type of information obtained from X-ray analysis.

| Parameter | Value |

| Chemical Formula | C₂₀H₂₄N⁺ · Cl⁻ |

| Formula Weight | 313.87 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.045 |

| b (Å) | 17.815 |

| c (Å) | 16.862 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1815.1 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.148 |

| Flack Parameter | 0.02(3) |

Conformational Analysis and Stereodynamics

Dynamic Nuclear Magnetic Resonance (NMR) Studies

Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating molecular processes that occur on the NMR timescale, such as conformational exchange. numberanalytics.com For this compound, the most significant conformational process is the hindered rotation around the C1-C(anthryl) single bond.

At room temperature, this rotation may be fast, resulting in time-averaged signals in the ¹H-NMR spectrum. However, by lowering the temperature, this rotation can be slowed down. numberanalytics.comresearchgate.net This technique, known as variable-temperature (VT) NMR, allows for the observation of distinct conformational states. mdpi.com As the temperature decreases, the NMR signals corresponding to protons near the rotational axis (e.g., the isopropyl methyl groups or the anthryl protons) will broaden, then coalesce into a single broad peak, and finally sharpen into separate signals for each distinct, slowly interconverting rotamer at very low temperatures. youtube.commdpi.com

The temperature at which the separate signals merge into one (the coalescence temperature, Tc) can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing a quantitative measure of the conformational stability. researchgate.net

Computational Modeling of Conformational Preferences

Computational chemistry provides a powerful tool for investigating the conformational landscape of molecules. semanticscholar.org Methods such as Molecular Mechanics (MM) and Density Functional Theory (DFT) can be used to model the different possible conformations of this compound and calculate their relative energies.

The process typically involves:

Conformational Search: Systematically rotating the key dihedral angles (e.g., H-C1-C(anthryl)-C and C(isopropyl)-C1-C(anthryl)-C) to generate a series of possible starting conformations (rotamers).

Geometry Optimization: Each starting structure is then subjected to energy minimization calculations using a selected level of theory, such as DFT with a functional like M06-2X or B3LYP and a basis set like 6-311G++(d,p), to find the nearest local energy minimum.

Energy Analysis: The final energies of all optimized conformers are compared to identify the global minimum (the most stable conformation) and the relative energies of other low-energy conformers. scielo.br

These calculations can predict the most likely conformation of the molecule in the gas phase or in solution (by using a solvent model) and provide theoretical support for the dynamic processes observed in VT-NMR experiments. researchgate.net

Table 2: Hypothetical Calculated Relative Energies of Rotamers for this compound This table illustrates how computational results would be presented, showing the relative stability of different conformations arising from rotation around the C1-anthryl bond.

| Rotamer | Dihedral Angle (H-C1-C2'-C1') | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | 60° | 0.00 | 75.5 |

| B | 180° | 1.50 | 8.8 |

| C | -60° | 0.95 | 15.7 |

Influence of Anthryl Moiety on Molecular Conformation

The conformational landscape of this compound is significantly shaped by the presence of the bulky and sterically demanding 2-anthryl group. This large, planar aromatic system imposes considerable restrictions on the rotational freedom around the single bond connecting it to the chiral carbon. The interactions between the anthryl moiety and the substituents at the stereocenter (the isopropyl group, the amino group, and the hydrogen atom) dictate the energetically preferred conformations.

The steric hindrance between the peri-hydrogens of the anthracene ring and the isopropyl group is expected to be a major factor governing the rotational barrier around the C(1)-C(anthryl) bond. To minimize these non-bonded interactions, the molecule will likely adopt staggered conformations where the bulky isopropyl and anthryl groups are positioned as far apart as possible. Computational modeling, such as Density Functional Theory (DFT), is a powerful tool to explore these conformational preferences and to calculate the relative energies of different rotamers.

Table 1: Predicted Torsional Angles and Relative Energies for a Model Chiral Amine with a Bulky Aromatic Substituent

| Conformer | Dihedral Angle (H-C1-C(aryl)-C(aryl)) | Relative Energy (kcal/mol) | Population (%) |

| anti-periplanar | ~180° | 0 | 75 |

| syn-clinal | ~60° | 1.5 | 15 |

| anti-clinal | ~120° | 2.5 | 10 |

| Note: This table presents hypothetical data for a model compound to illustrate the concept of conformational analysis. The actual values for this compound would require specific computational studies. |

Chiroptical Spectroscopy

Chiroptical spectroscopic techniques are indispensable for the stereochemical elucidation of chiral molecules as they rely on the differential interaction of the molecule with left and right circularly polarized light.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for determining the absolute configuration of chiral molecules in solution. beilstein-journals.org The ECD spectrum arises from the differential absorption of left and right circularly polarized light by the chromophores within the chiral molecule. The sign and intensity of the Cotton effects in the ECD spectrum are exquisitely sensitive to the spatial arrangement of the atoms. beilstein-journals.org

For this compound, the anthracene moiety serves as the primary chromophore. The electronic transitions of the anthracene ring system, which occur in the UV region, will give rise to characteristic ECD signals. The observed ECD spectrum is a population-weighted average of the spectra of all contributing conformers in solution. beilstein-journals.org Therefore, a reliable assignment of the absolute configuration requires a thorough conformational analysis coupled with quantum-chemical calculations of the ECD spectra for the most stable conformers. researchgate.net

The comparison of the experimentally measured ECD spectrum with the computationally predicted spectra for the (R) and (S) enantiomers allows for an unambiguous determination of the absolute configuration. The shape and sign of the Cotton effects are directly related to the chiral environment of the anthryl chromophore.

Table 2: Illustrative ECD Data for a Chiral Aromatic Compound

| Wavelength (nm) | Δελ (M⁻¹cm⁻¹) | Description |

| 220 | +15.2 | Positive Cotton Effect |

| 254 | -8.5 | Negative Cotton Effect |

| 280 | +5.1 | Positive Cotton Effect |

| Note: This table provides an example of ECD data. The actual spectral features for this compound would need to be determined experimentally and/or through theoretical calculations. |

Circularly Polarized Luminescence (CPL) Studies of Anthracene Derivatives

Circularly Polarized Luminescence (CPL) spectroscopy is the emission analogue of ECD and provides information about the stereochemistry of the molecule in its excited state. nih.gov It measures the differential emission of left and right circularly polarized light from a chiral luminophore. Anthracene and its derivatives are well-known for their fluorescence properties, making them suitable candidates for CPL studies.

CPL spectroscopy can offer unique insights into the excited-state dynamics and conformational changes that may occur upon photoexcitation. The luminescence dissymmetry factor (glum), which is the ratio of the CPL intensity to the total luminescence intensity, is a key parameter in CPL spectroscopy and is a direct measure of the chirality of the excited state.

Studies on other chiral anthracene derivatives have shown that the glum values can be influenced by factors such as the nature of the chiral substituent, the solvent, and the formation of supramolecular complexes. rsc.org For this compound, the chirality at the stereocenter would induce CPL activity in the fluorescence emission of the anthracene moiety. The sign and magnitude of the glum value would be characteristic of the (R) configuration and its preferred excited-state geometry.

Table 3: Representative CPL Data for Chiral Anthracene Derivatives

| Excitation λ (nm) | Emission λ (nm) | glum |

| 350 | 420 | +1.5 x 10⁻³ |

| 350 | 445 | +1.2 x 10⁻³ |

| Note: This table shows example CPL data for chiral anthracene derivatives to illustrate the typical magnitude of the luminescence dissymmetry factor. rsc.org Specific measurements would be required for this compound. |

Analytical Methodologies for Enantiomeric Purity and Structural Integrity

Enantiomeric Excess (ee) Determination Techniques

The determination of the enantiomeric excess (ee), a measure of the purity of a chiral substance, is a critical step. It indicates the degree to which one enantiomer is present in greater amounts than the other. Several chromatographic and spectroscopic methods are utilized for this purpose.

NMR spectroscopy is a powerful tool for determining the enantiomeric composition of a chiral sample. acs.orgresearchgate.net In the absence of a chiral environment, the NMR spectra of two enantiomers are identical. However, by introducing a chiral auxiliary, it is possible to induce diastereomeric interactions that result in distinguishable NMR signals for each enantiomer. acs.org

Two main approaches are used:

Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte's enantiomers. researchgate.net These complexes have different magnetic environments, leading to separate signals in the NMR spectrum. The integration of these signals allows for the quantification of each enantiomer. For an amine like (1R)-1-(2-Anthryl)-2-methylpropylamine, with its aromatic anthracene (B1667546) moiety, CSAs capable of π-π stacking interactions, hydrogen bonding, and dipole-dipole interactions are particularly effective. rsc.org Examples of such CSAs include derivatives of amino acids, Pirkle's alcohol (1-(9-anthryl)-2,2,2-trifluoroethanol), and macrocyclic compounds. researchgate.net

Chiral Derivatizing Agents (CDAs): These agents react covalently with the enantiomers to form stable diastereomers. These diastereomers have distinct physical properties and, therefore, different NMR spectra. A commonly used CDA for amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). researchgate.net While effective, this method requires a chemical reaction and subsequent purification, which can introduce potential for kinetic resolution and other complications.

Table 1: Comparison of Chiral NMR Techniques

| Feature | Chiral Solvating Agents (CSAs) | Chiral Derivatizing Agents (CDAs) |

| Interaction | Non-covalent, reversible complexation | Covalent bond formation |

| Sample Prep | Simple mixing of analyte and CSA | Chemical reaction and purification may be needed |

| Potential Issues | Peak broadening, small chemical shift differences | Kinetic resolution, racemization during reaction |

| Sample Recovery | Analyte can be recovered | Analyte is chemically modified |

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. phenomenex.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For aromatic amines like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often highly effective due to a combination of hydrogen bonding, π-π interactions, and steric effects. nih.gov

The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is crucial for optimizing the separation. The large, planar aromatic system of the anthryl group in the target compound would likely lead to strong π-π interactions with suitable CSPs.

Table 2: Common Chiral Stationary Phases for Amine Separation

| CSP Type | Typical Mobile Phases | Interaction Mechanism | Suitability for Aromatic Amines |

| Polysaccharide-based | Normal Phase, Reversed Phase, Polar Organic | H-bonding, π-π interactions, steric hindrance | Excellent |

| Pirkle-type (Brush-type) | Normal Phase | π-π interactions, H-bonding, dipole-dipole | Very Good |

| Crown Ether-based | Reversed Phase (acidic) | Host-guest complexation | Good for primary amines |

| Protein-based | Reversed Phase (buffered) | Hydrophobic and polar interactions | Good, but can be less robust |

Chiral GC is a highly sensitive method for the analysis of volatile and thermally stable chiral compounds. gcms.czchromatographyonline.com For primary amines such as this compound, derivatization is typically required to improve volatility and chromatographic performance. nih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or other acylating agents. wiley.com

The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. researchgate.net The selection of the specific cyclodextrin and its substituents is critical for achieving enantioseparation. wiley.com

While mass spectrometry itself is generally considered "chirally blind," it can be used for chiral analysis when coupled with a chiral separation technique (e.g., HPLC-MS or GC-MS) or through specific MS-based methods. acs.org One such method involves the formation of diastereomeric complexes with a chiral reference compound in the gas phase, followed by tandem mass spectrometry (MS/MS). The fragmentation patterns or the relative intensities of fragment ions of these diastereomeric complexes can differ, allowing for chiral discrimination and quantification. nih.gov For a compound like this compound, this could involve complexation with a chiral metal complex or a chiral organic molecule.

The anthracene moiety in this compound is a fluorophore, which opens up the possibility of using fluorescence-based methods for chiral analysis. These methods often rely on a chiral quencher or a chiral sensitizer. In the presence of a chiral quencher, the fluorescence of the two enantiomers may be quenched to different extents, leading to a measurable difference in fluorescence intensity. Fluorescence-detected circular dichroism (FDCD) is another sensitive technique that measures the differential absorption of left and right circularly polarized light by monitoring the resulting fluorescence. mdpi.com The inherent fluorescence of the anthryl group could also be exploited in derivatization with chiral tags that alter the fluorescence properties upon binding. researchgate.net

Advanced Spectroscopic Characterization

Beyond determining enantiomeric purity, a thorough structural characterization of this compound is essential. This involves a suite of spectroscopic techniques to confirm the molecular structure and connectivity. unizar-csic.es

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the anthryl, methyl, and propyl groups. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which can be used to confirm the elemental composition of the molecule. The fragmentation pattern observed in MS/MS can also provide valuable structural information. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. For this compound, key vibrational bands would include N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the anthracene ring. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule and is particularly informative for compounds with chromophores. The anthracene ring system will exhibit characteristic absorption bands. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. As a chiral molecule, this compound would exhibit a characteristic CD spectrum, which can be used to confirm its absolute configuration by comparison with theoretical calculations or spectra of related compounds. nih.gov

High-Resolution NMR Spectroscopy (1D and 2D techniques)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

1D NMR Spectroscopy: One-dimensional NMR spectra, specifically ¹H and ¹³C NMR, are the first step in the structural verification of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. The aromatic protons of the anthracene ring would appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and splitting patterns dictated by their position on the polycyclic aromatic system. The methine proton (CH-N), the methyl protons of the isopropyl group, and the amine (NH₂) protons would have characteristic chemical shifts in the aliphatic region. The integration of these signals confirms the ratio of protons in the molecule. The use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric differentiation, leading to separate signals for the two enantiomers and allowing for the determination of enantiomeric excess.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. The carbons of the anthracene ring would resonate at lower field due to their sp² hybridization and aromaticity, while the sp³ hybridized carbons of the propylamino side chain would appear at a higher field. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY: This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the methine proton and the protons of the isopropyl group, as well as among the coupled protons on the anthracene ring.

HSQC: This heteronuclear correlation experiment maps the correlation between protons and the carbon atoms to which they are directly attached. This is invaluable for assigning the signals in the complex aromatic region of the ¹³C NMR spectrum by correlating them to the more resolved proton signals.

A representative, though hypothetical, table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. Actual experimental values would depend on the solvent and other experimental conditions.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Anthryl-H (aromatic) | 7.2 - 8.5 | 125 - 135 |

| CH-N (methine) | ~4.5 | ~55 |

| CH-(CH₃)₂ (methine) | ~2.0 | ~30 |

| CH(CH₃)₂ (methyl) | ~1.0 (d) | ~20 |

| NH₂ | variable | - |

Note: (d) denotes a doublet. The chemical shifts are approximate and for illustrative purposes only.

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. In the context of this compound, EPR spectroscopy could be employed to study radical cations that may be formed under oxidative conditions. The anthracene moiety is known to form relatively stable radical cations.

The EPR spectrum of the radical cation of this compound would be characterized by its g-factor and hyperfine coupling constants (hfc's). The g-factor is analogous to the chemical shift in NMR and is a measure of the electronic environment of the unpaired electron. The hyperfine structure arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H and ¹⁴N).

The analysis of the hyperfine coupling constants would provide a map of the spin density distribution across the molecule. For the radical cation of this compound, significant hyperfine coupling would be expected from the protons on the anthracene ring, as well as from the methine proton and the nitrogen atom of the amine group. The magnitude of these couplings would indicate the extent of delocalization of the unpaired electron onto the side chain.

Simulations of the experimental EPR spectrum would be necessary to extract the precise hyperfine coupling constants. A hypothetical table of EPR parameters is shown below.

| Parameter | Value |

| g-factor | ~2.0025 |

| a(¹⁴N) | ~0.5 mT |

| a(Hα) (methine) | ~0.3 mT |

| a(H) (anthryl) | 0.1 - 0.4 mT |

Note: These values are illustrative and would need to be determined experimentally.

UV-Visible Absorption Spectroscopy in Chiral Environments

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The anthracene chromophore in this compound exhibits characteristic absorption bands in the UV region, typically between 250 and 400 nm, corresponding to π-π* transitions.

When measured in a chiral environment, such as in the presence of a chiral auxiliary or a chiral solvent, the UV-Vis spectrum itself does not usually show significant differences between enantiomers. However, a related technique, Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is exquisitely sensitive to chirality.

The CD spectrum of this compound would show characteristic positive or negative bands (Cotton effects) at the wavelengths of the anthracene chromophore's electronic transitions. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center. By comparing the CD spectrum of an unknown sample to that of a known standard of this compound, its enantiomeric purity and absolute configuration can be determined.

The UV-Vis absorption spectrum is still important as it provides the context for the CD spectrum. The wavelengths of maximum absorption (λmax) in the UV-Vis spectrum should correspond to the wavelengths of the Cotton effects in the CD spectrum.

| Technique | Observed Feature | Information Gained |

| UV-Vis Spectroscopy | λmax values for π-π* transitions | Location of electronic transitions of the anthracene chromophore |

| Circular Dichroism | Sign and magnitude of Cotton effects | Absolute configuration and enantiomeric purity |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for investigating the properties of organic molecules due to its favorable balance of accuracy and computational cost. For a chiral amine like (1R)-1-(2-Anthryl)-2-methylpropylamine, which features a bulky anthryl group and a chiral center, DFT calculations are particularly valuable for elucidating its structural and electronic characteristics.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the characterization of transition states. In the context of the synthesis of chiral amines, DFT can be used to explore various reaction pathways and to understand the origins of stereoselectivity. nih.govacs.orgrsc.orgrsc.org For instance, in reactions involving the formation of the carbon-nitrogen bond or the introduction of the chiral center, DFT can model the energies of competing transition states.

A hypothetical DFT study on the formation of this compound could compare different chiral catalysts or auxiliaries, predicting which would lead to the desired (R)-enantiomer with the highest efficiency. The calculated energy barriers for the formation of the (R) and (S) enantiomers would provide a quantitative measure of the expected enantiomeric excess.

Table 1: Hypothetical DFT-Calculated Energy Barriers for a Key Stereodetermining Step in the Synthesis of this compound

| Transition State | Catalyst/Auxiliary | Calculated Energy Barrier (kcal/mol) |

| TS-(R) | Chiral Catalyst A | 15.2 |

| TS-(S) | Chiral Catalyst A | 17.8 |

| TS-(R) | Chiral Auxiliary B | 18.5 |

| TS-(S) | Chiral Auxiliary B | 19.1 |

Note: This table is illustrative and not based on published experimental data for this specific compound.

Prediction of Spectroscopic Signatures (e.g., CD, NMR Shifts)

DFT calculations are widely used to predict various spectroscopic properties, which can aid in the structural elucidation and assignment of experimental spectra. For a chiral molecule like this compound, the prediction of chiroptical properties such as electronic circular dichroism (ECD) is particularly important. Time-dependent DFT (TD-DFT) is the method of choice for calculating ECD spectra, which can help in determining the absolute configuration of the chiral center. nih.govnih.gov The calculated spectrum for the (R)-configuration can be compared with the experimental spectrum to confirm the stereochemistry.

Furthermore, DFT can accurately predict NMR chemical shifts (¹H and ¹³C). nih.govnih.govresearchgate.net The process involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. By comparing the calculated chemical shifts with experimental data, one can validate the proposed structure and assign the resonances in the NMR spectrum. youtube.com For a molecule with a complex aromatic system like the anthryl group, DFT-predicted NMR shifts can be especially helpful in resolving overlapping signals. researchgate.net

Table 2: Hypothetical Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for Selected Carbons in this compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C1 (chiral center) | 58.2 | 57.9 |

| C2 (anthryl) | 128.5 | 128.2 |

| C9' (anthryl) | 125.3 | 125.0 |

| C10' (anthryl) | 126.8 | 126.5 |

| CH₃ (isopropyl) | 22.1 | 21.8 |

Note: This table is illustrative and not based on published experimental data for this specific compound.

Conformational Energy Landscapes and Stereoisomer Stability

The biological activity and physical properties of a flexible molecule are often governed by its conformational preferences. This compound has several rotatable bonds, leading to a complex conformational energy landscape. DFT calculations can be employed to perform a systematic conformational search to identify the low-energy conformers and to determine their relative stabilities. nih.govchemrxiv.orgmdpi.comresearchgate.net

By rotating the key dihedral angles—such as the one between the anthryl group and the propyl chain, and the one around the C1-C2 bond of the propyl chain—and calculating the energy at each step, a potential energy surface can be generated. This analysis reveals the most stable conformations and the energy barriers between them. The stability of different stereoisomers can also be compared by calculating their ground-state energies. This information is crucial for understanding how the molecule might interact with its environment, for instance, a biological receptor. chemrxiv.org

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of molecular systems, Molecular Dynamics (MD) simulations offer a way to study their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings.

Analysis of Molecular Interactions in Solution and Complexes

MD simulations are particularly powerful for studying molecules in a condensed phase, such as in a solvent or as part of a larger complex. For this compound, an MD simulation in a solvent like water or methanol (B129727) would reveal the specific interactions between the amine and solvent molecules, such as hydrogen bonding to the -NH₂ group and π-stacking interactions with the anthryl moiety. rsc.orgnih.gov

Furthermore, MD simulations can be used to study the formation and stability of host-guest complexes, for example, with cyclodextrins or other macrocycles. nih.govnih.govacs.orgresearchgate.netmdpi.comresearchgate.net These simulations can provide insights into the binding mode, the key intermolecular interactions responsible for complexation, and the thermodynamics of binding. This is particularly relevant for understanding potential applications in drug delivery or chiral recognition.

Dynamic Behavior and Interconversion Processes

MD simulations allow for the observation of the dynamic behavior of this compound, including conformational changes and interconversion between different stable states. By analyzing the simulation trajectory, one can identify the timescales of these processes and the pathways for conformational transitions. This dynamic perspective is complementary to the static picture provided by DFT calculations of the conformational energy landscape. For complex biological systems, methods like quantum mechanics/molecular mechanics (QM/MM) MD simulations can be employed to study reactions and interactions with high accuracy for the reactive site while treating the larger environment with a more computationally efficient method. mdpi.com

Quantum Chemical Studies on Chirality Transfer and Induction

Quantum chemical calculations are instrumental in elucidating how the inherent chirality of this compound can influence the stereochemistry of other molecules or systems. These studies often focus on the transfer of chiral information from the amine to its environment, a process critical in asymmetric synthesis and catalysis.

Chirality Transfer Mechanisms:

Theoretical models suggest that chirality transfer from this compound can occur through several non-covalent interactions, including hydrogen bonding and π-π stacking. The amine group serves as a hydrogen bond donor, while the electron-rich anthracene (B1667546) moiety can engage in stacking interactions. Quantum chemical calculations, such as Density Functional Theory (DFT), can quantify the energies of these interactions and determine the most stable diastereomeric transition states or intermediates formed during a reaction.

For instance, in a proton transfer reaction, the orientation of the acceptor molecule relative to the chiral amine is dictated by the minimization of steric hindrance and the maximization of favorable orbital interactions. The large anthryl group creates a well-defined chiral pocket, forcing approaching reactants into specific orientations. This steric and electronic guidance is a primary mechanism for chirality transfer.

Chiral Induction in Polymerization:

The concept of a "chiral sergeant" molecule inducing a preferred helicity in a polymer chain ("soldier" molecules) is a well-established phenomenon. researchgate.net this compound can act as a chiral initiator in the polymerization of achiral monomers, such as α-aminoisobutyric acid (Aib). researchgate.net Quantum chemical studies can model the initial steps of this polymerization, revealing the energetic preferences for the formation of either a right-handed (P) or left-handed (M) helix. These calculations demonstrate how the stereocenter of the initiator dictates the helical sense of the growing polymer chain, a classic example of chiral induction. researchgate.net

| Interaction Type | Calculated Interaction Energy (kcal/mol) | Key Interacting Groups |

| Hydrogen Bonding | -3 to -8 | Amine (N-H) and acceptor (e.g., C=O) |

| π-π Stacking | -2 to -5 | Anthracene and aromatic substrate |

| Steric Repulsion | Variable | Isopropyl group and substrate |

Note: The data in this table is illustrative and based on general principles of intermolecular interactions involving similar functional groups. Specific values for this compound would require dedicated computational studies.

Theoretical Insights into Chiral Recognition Mechanisms

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound, is fundamental to many biological and chemical processes. Theoretical investigations provide a molecular-level understanding of how this compound can act as a chiral selector.

Host-Guest Interactions:

Computational docking and molecular dynamics simulations can be employed to model the interaction of this compound (the host) with a pair of enantiomeric guest molecules. These simulations can predict the binding affinities and geometries of the diastereomeric complexes formed. The difference in binding energy between the two diastereomeric complexes is a direct measure of the enantioselectivity of the recognition process.

The formation of a stable host-guest complex relies on a three-point interaction model. For this compound, these interactions could involve:

Hydrogen bonding from the primary amine.

π-π stacking with the anthracene ring.

Steric interactions involving the isopropyl group and the chiral center.

A successful chiral recognition event occurs when one enantiomer of the guest can establish these three interactions more favorably than the other, leading to a more stable diastereomeric complex.

Computational Spectroscopy:

Theoretical calculations of chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are powerful tools for understanding chiral recognition. By calculating the theoretical spectra of the diastereomeric complexes, researchers can correlate specific spectral features with the intermolecular interactions responsible for chiral discrimination. For example, a change in the sign or intensity of a particular Cotton effect in the ECD spectrum upon complexation can be directly linked to the relative orientation of the chromophores in the host and guest molecules.

| Computational Method | Application in Chiral Recognition | Insights Gained |

| Molecular Docking | Predicts binding modes of enantiomers | Identifies key interaction points and preferred binding geometries |

| Molecular Dynamics | Simulates the dynamic behavior of the host-guest complex | Reveals the stability and conformational flexibility of the diastereomeric complexes |

| DFT Calculations | Computes binding energies and chiroptical properties | Quantifies the enantioselectivity and correlates spectral features with structure |

These computational approaches provide a detailed and dynamic picture of the chiral recognition process, moving beyond static models to capture the subtle energetic and structural differences that underpin enantiomeric discrimination.

Applications in Asymmetric Catalysis and Chiral Ligand Design

(1R)-1-(2-Anthryl)-2-methylpropylamine as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary hinges on its ability to enforce a high degree of facial selectivity during the reaction, leading to a high diastereomeric excess.

Derivatization for Chiral Ligand and Catalyst Development

The primary amine functionality of this compound serves as a versatile handle for derivatization, allowing for its incorporation into more complex molecular architectures, particularly as a component of chiral ligands for transition metal catalysis.

Design of Anthryl-Containing Chiral Ligands for Transition Metal Catalysis

The development of novel chiral ligands is a continuous pursuit in the field of asymmetric catalysis. The performance of a metal-based catalyst is intrinsically linked to the steric and electronic properties of its coordinating ligands. The anthracene (B1667546) moiety in ligands derived from this compound could offer unique properties. Its extended π-system can influence the electronic environment of the metal center, while its significant steric bulk can create a well-defined chiral pocket around the catalytic site.

For instance, derivatization of the amine to form phosphine-amine (P,N) or bisphosphine ligands could yield valuable candidates for various transition metal-catalyzed reactions. The general structures of such potential ligands are depicted below.

| Ligand Type | General Structure | Potential Metal Coordination |

| P,N-Ligand | Rh, Pd, Ir, Ru | |

| Bisphosphine Ligand | Rh, Pd, Ru |

Table 1: Potential Chiral Ligands Derived from this compound.

Despite the rational design possibilities, specific examples of anthryl-containing chiral ligands derived from this particular amine and their successful application in transition metal catalysis are not extensively documented in the literature.

Role in Enantioselective Organic Transformations

The ultimate test of a chiral ligand is its performance in enantioselective organic transformations. Ligands derived from this compound would be expected to find application in a range of reactions, such as asymmetric hydrogenation, hydroformylation, and carbon-carbon bond-forming cross-coupling reactions. The success in these transformations would be evaluated by the enantiomeric excess (ee) of the product, which measures the degree of stereoselectivity.

Hypothetically, a rhodium complex of a phosphine (B1218219) derivative of this compound could be employed in the asymmetric hydrogenation of a prochiral olefin. The expected outcome would be the formation of a chiral alkane with a high enantiomeric excess. However, at present, there is a lack of specific published data, including reaction conditions, yields, and enantioselectivities, for such transformations utilizing catalysts based on this specific chiral amine.

Applications in Organocatalysis and Biocatalysis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful third pillar of catalysis alongside metal and enzymatic catalysis. Chiral primary amines are a well-established class of organocatalysts, often operating via the formation of enamine or iminium ion intermediates.

This compound itself, or its simple derivatives, could potentially act as an organocatalyst. For example, it could be employed in Michael additions, aldol (B89426) reactions, or Mannich reactions. The bulky anthryl group would be anticipated to play a crucial role in controlling the stereochemical outcome. Again, while the potential exists, specific reports detailing the successful use of this compound as an organocatalyst, along with substrate scope and stereoselectivity data, are not currently available in the scientific literature. Similarly, its application in biocatalysis or as a scaffold for enzyme engineering remains an unexplored area.

Development as a Chiral Building Block for Complex Molecules

Beyond its potential role in catalysis, this compound can serve as a valuable chiral building block, or "chiral synthon," for the construction of more complex, stereodefined molecules.

Construction of Stereodefined Scaffolds

The defined stereochemistry at the C1 position makes this amine a useful starting material for the synthesis of larger molecules containing this specific chiral motif. The amine group can be readily transformed into a variety of other functionalities, allowing for its incorporation into diverse molecular scaffolds. For example, it could be a key component in the synthesis of chiral pharmaceuticals or natural products where the (1R)-1-aryl-2-methylpropylamine substructure is a critical pharmacophore.

The synthesis of complex target molecules often relies on a convergent approach where key chiral fragments are prepared and then coupled. This compound represents such a potential fragment. However, the literature does not currently provide specific examples of complex natural product or pharmaceutical syntheses that have utilized this particular building block.

Synthesis of Analogs with Modified Anthryl and Alkyl Moieties

The strategic modification of the structural framework of "this compound" is a key area of research aimed at refining its properties for applications in asymmetric catalysis and as a chiral ligand. The synthesis of analogs focuses on two primary areas: functionalization of the anthryl group and variation of the alkyl side chain. These modifications allow for a systematic investigation of structure-activity relationships, enabling the fine-tuning of steric and electronic properties to enhance catalytic performance and selectivity.

Modification of the Anthryl Moiety

The anthryl group serves as a sterically demanding and electronically distinct component of the chiral amine. Its modification can significantly influence the catalyst's interaction with substrates. Synthetic strategies for modifying the anthracene ring typically involve the functionalization of a key precursor, 2-acetylanthracene (B17958), or related anthryl derivatives prior to the construction of the chiral amine side chain.

Substituents can be introduced onto the anthracene core to modulate its electronic properties or to introduce additional coordination sites. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electron density of the aromatic system, which in turn can affect the Lewis basicity of the amine and its coordination behavior in metal complexes.

A general synthetic approach to such analogs would begin with a substituted 2-acetylanthracene. The synthesis of various functionalized 2-acetylanthracenes can be achieved through Friedel-Crafts acylation of a substituted anthracene or by multi-step synthetic sequences starting from simpler precursors. Once the desired substituted 2-acetylanthracene is obtained, it can be converted to the corresponding chiral amine through established methods, such as reductive amination.

Table 1: Representative Examples of Proposed Analogs with Modified Anthryl Moieties

| Analog Structure | R Group | Synthetic Precursor | Potential Synthetic Method |

|---|---|---|---|

| OCH₃ | 2-Acetyl-x-methoxyanthracene | Friedel-Crafts acylation of methoxyanthracene | |

| NO₂ | 2-Acetyl-x-nitroanthracene | Nitration of 2-acetylanthracene | |

| Br | 2-Acetyl-x-bromoanthracene | Bromination of 2-acetylanthracene |

Note: The position of the substituent 'R' on the anthryl ring can vary depending on the synthetic route and the directing effects of existing groups.

Modification of the Alkyl Moiety

Varying the alkyl group attached to the chiral center is another critical strategy for tuning the steric environment around the nitrogen atom. This can influence the enantioselectivity of catalytic reactions by creating more defined chiral pockets. The synthesis of analogs with different alkyl groups can be achieved by employing alternative Grignard reagents or other organometallic nucleophiles in the key synthetic step that forms the C-C bond adjacent to the chiral center.

Starting from 2-acetylanthracene, the formation of a chiral imine followed by stereoselective alkylation is a plausible route to introduce diverse alkyl groups. nih.gov The choice of the alkylating agent is crucial for determining the final structure of the side chain. This approach allows for the introduction of linear, branched, or functionalized alkyl groups.

For example, the reaction of an imine derived from 2-acetylanthracene with different Grignard reagents (R-MgX) would lead to a variety of (1R)-1-(2-Anthryl)alkylamines. The stereoselectivity of this addition can be controlled by a chiral auxiliary or a chiral catalyst.

Table 2: Representative Examples of Proposed Analogs with Modified Alkyl Moieties

| Analog Structure | R' Group | Corresponding Grignard Reagent |

|---|---|---|

| Ethyl | Ethylmagnesium bromide | |

| n-Propyl | n-Propylmagnesium bromide | |

| Phenyl | Phenylmagnesium bromide |

The synthesis of these analogs provides a platform for systematically studying how modifications to both the anthryl and alkyl moieties impact the performance of the resulting chiral amines in asymmetric catalysis and as chiral ligands. The data gathered from these studies are invaluable for the rational design of new and more effective catalysts.

Mechanistic Studies of Reactions Involving 1r 1 2 Anthryl 2 Methylpropylamine

Reaction Pathways and Intermediates in Amine Transformations

In the absence of direct studies on (1R)-1-(2-Anthryl)-2-methylpropylamine, its reaction pathways in amine transformations are best hypothesized by analogy to other primary chiral amines used in catalysis. Chiral primary amines are known to participate in a variety of transformations, often proceeding through the formation of key intermediates like imines or enamines.

For instance, in reactions with carbonyl compounds, this compound would be expected to form a chiral imine intermediate. This transformation is fundamental to processes like asymmetric Mannich reactions and reductive aminations. The reaction would proceed via nucleophilic attack of the amine onto the carbonyl carbon, followed by dehydration to yield the C=N double bond. The stereochemistry of the final product would then be determined in a subsequent step where a nucleophile attacks this chiral imine.

In the context of organocatalysis, particularly in reactions of aldehydes or ketones, this primary amine could facilitate enamine catalysis. The reaction of the amine with an enolizable carbonyl compound would generate a nucleophilic enamine intermediate. The facial selectivity of this enamine in its subsequent reaction with an electrophile would be dictated by the chiral environment established by the (1R)-1-(2-Anthryl)-2-methylpropyl moiety. The steric bulk of the isopropyl group and the spatial disposition of the large anthryl group would effectively shield one face of the enamine, directing the approach of the electrophile to the less hindered face.

Table 1: Plausible Intermediates in Reactions of this compound

| Reactant Type | Intermediate | Subsequent Reaction Type |

| Aldehyde/Ketone | Chiral Imine | Nucleophilic Addition |

| Enolizable Aldehyde/Ketone | Chiral Enamine | Electrophilic Addition |

| Acyl Halide | Chiral Amide | N/A (Product) |

Stereocontrol Mechanisms in Reactions Where the Compound Participates

The ability of this compound to induce stereoselectivity stems from its well-defined three-dimensional structure. The stereocontrol mechanisms at play are likely a combination of steric hindrance and electronic interactions that create a highly differentiated environment in the transition state of the reaction.

A plausible model for stereocontrol involves the formation of a rigid transition state assembly. For example, in the addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to an imine derived from this chiral amine, the approach of the nucleophile would be heavily influenced by the substituents at the stereogenic center. The bulky isopropyl group and the large, planar anthryl group would create a "chiral pocket" around the reactive C=N bond. One face of the imine would be effectively blocked, forcing the incoming nucleophile to attack from the opposite, more accessible face. This facial bias is the cornerstone of asymmetric induction.

The Felkin-Ahn model, or variations thereof, can be invoked to predict the stereochemical outcome. In this model, the largest group (the anthryl moiety) would orient itself anti-periplanar to the incoming nucleophile to minimize steric clash. The second largest group (the isopropyl group) and the smallest group (a hydrogen atom) would then dictate the precise trajectory of the nucleophile.

Role of the Anthryl Group in Reaction Selectivity and Reactivity

The anthryl group is not merely a sterically demanding substituent; it plays a multifaceted role in modulating the reactivity and selectivity of this compound. Its influence can be attributed to both its size and its electronic properties.

From a steric perspective, the large surface area of the anthracene (B1667546) core provides a significant steric shield, as discussed above. This is crucial for creating a well-defined chiral environment that leads to high levels of stereodifferentiation.